molecular formula C11H13F2N B3376477 3-(3,4-Difluorophenyl)piperidine CAS No. 1203798-94-0

3-(3,4-Difluorophenyl)piperidine

Cat. No.: B3376477
CAS No.: 1203798-94-0
M. Wt: 197.22
InChI Key: XFGMGVZQXXIXGX-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)piperidine is a piperidine derivative featuring a phenyl ring substituted with fluorine atoms at the 3- and 4-positions. This compound is of significant interest in medicinal chemistry due to the electronic and steric effects imparted by the difluorophenyl moiety, which can enhance binding affinity and metabolic stability in drug candidates . Piperidine scaffolds are widely utilized in pharmaceuticals, particularly in central nervous system (CNS) therapeutics, owing to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors .

Properties

IUPAC Name

3-(3,4-difluorophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGMGVZQXXIXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203798-94-0
Record name 3-(3,4-difluorophenyl)piperidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)piperidine typically involves the reaction of 3,4-difluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction generally proceeds as follows:

    Starting Materials: 3,4-difluorobenzaldehyde and piperidine.

    Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).

    Reagents: Base (e.g., K2CO3), solvent (e.g., ethanol or toluene).

    Conditions: Reflux or room temperature, depending on the specific protocol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-(3,4-Difluorophenyl)piperidine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique fluorinated structure enhances lipophilicity and biological activity, making it suitable for targeting neurological disorders. Research indicates that this compound interacts with neurotransmitter systems, potentially influencing conditions such as depression and anxiety disorders .

Antidepressant Activity
Studies have highlighted the antidepressant potential of piperidine derivatives, including this compound. These compounds exhibit activity without psychostimulant effects, making them candidates for safer antidepressant medications. For instance, pharmacological tests have shown that derivatives can significantly decrease immobility duration in animal models, suggesting their efficacy in treating depressive symptoms .

Organic Synthesis

Intermediate in Complex Molecule Synthesis
In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure to enhance biological activity or tailor properties for specific applications.

Biological Studies

Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. It may function as an agonist or antagonist, modulating biochemical pathways that are crucial for various physiological processes. Ongoing research aims to elucidate these mechanisms further and understand how structural modifications can influence activity .

Industrial Applications

Agrochemicals and Other Chemicals
Beyond medicinal uses, this compound finds applications in the development of agrochemicals and other industrial chemicals. Its chemical properties make it suitable for formulating pesticides and herbicides that require specific interactions with biological targets.

Case Studies

Study Objective Findings
Koelsch et al. (1957)Investigated antidepressant effectsFound significant reduction in immobility in mice at doses of 8 mg/kg and 16 mg/kg; no psychostimulant effect observed .
MDPI Study (2023)Explored anticancer potentialShowed enhanced cytotoxicity in hypopharyngeal tumor cells compared to reference drugs; highlighted the importance of piperidine structure for biological activity .
Sigmaaldrich ResearchAnalyzed pharmacological profilesConfirmed interactions with neurotransmitter systems; ongoing studies to clarify binding affinities and mechanisms .

Comparison with Similar Compounds

4-(3,5-Difluorophenyl)piperidine

This analogue differs in fluorine substitution (3,5- vs. 3,4-positions). This may influence receptor binding kinetics and selectivity .

4-(2,4-Difluorophenyl)piperidine

The 2,4-difluoro substitution introduces ortho-fluorine, which can induce torsional strain in the phenyl ring. This strain may alter conformational preferences and reduce solubility compared to 3,4-difluorophenyl derivatives .

Table 1: Substituent Position Effects

Compound Substituent Positions Key Properties
3-(3,4-Difluorophenyl)piperidine 3,4-difluoro Asymmetric electronic effects, moderate steric hindrance
4-(3,5-Difluorophenyl)piperidine 3,5-difluoro Symmetric electronic effects, lower steric hindrance
4-(2,4-Difluorophenyl)piperidine 2,4-difluoro Ortho-fluorine-induced strain, reduced solubility

Core Ring Modifications

3-[(3,4-Difluorophenyl)methyl]azetidine

Replacing the piperidine ring with azetidine (a 4-membered ring) increases ring strain but reduces molecular weight. The smaller ring size may limit conformational flexibility, affecting target engagement.

2-(3,4-Difluorophenyl)-3,3-dimethylazetidine

The addition of dimethyl groups on the azetidine ring introduces steric bulk, which could hinder binding to flat receptor surfaces. This contrasts with this compound, where the piperidine ring allows for more adaptable conformations .

Table 2: Core Ring Comparisons

Compound Core Structure Key Differences
This compound Piperidine Flexible 6-membered ring, moderate LogD
3-[(3,4-Difluorophenyl)methyl]azetidine Azetidine Higher ring strain, lower LogD (-0.74)
2-(3,4-Difluorophenyl)-3,3-dimethylazetidine Azetidine Steric hindrance from dimethyl groups

Functional Group Additions

1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid

The sulfonyl and carboxylic acid groups enhance electrophilicity and enable metal ion complexation. These features are absent in this compound, making this derivative more suitable for catalytic or chelation-based applications .

METHYL2-AMINO-2-(3,4-DIFLUOROPHENYL)ACETATE HYDROCHLORIDE

The ester and amino groups introduce hydrogen-bonding capacity, improving solubility (LogD ≈ -1.19 at pH 5.5) compared to the parent compound. This derivative is used in agrochemical and pharmaceutical intermediates .

Table 3: Functional Group Impacts

Compound Functional Groups Applications
This compound None CNS drug scaffolds
1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid Sulfonyl, carboxylic acid Catalysis, metal ion complexation
METHYL2-AMINO-2-(3,4-DIFLUOROPHENYL)ACETATE HYDROCHLORIDE Ester, amino Agrochemical intermediates

Table 4: Pharmacological Comparisons

Compound Target Receptor Metabolic Stability Toxicity Profile
This compound MCHR1 High (fluorine) Low
3-(3-Chloro-4-fluorophenoxy)piperidine Unspecified Moderate Moderate
4-(3,4-Dichlorophenyl)piperidine Dopamine D3 Low Higher (chlorine)

Biological Activity

3-(3,4-Difluorophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a piperidine ring substituted with a 3,4-difluorophenyl group. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, which can influence its biological activity and pharmacokinetics.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Weight201.23 g/mol
Log P3.57
Polar Surface Area30.5 Ų
Hydrogen Bond Donors1

The biological activity of this compound involves its interaction with various molecular targets, including receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The presence of the difluorophenyl group enhances binding affinity to certain receptors, which is crucial for its pharmacological effects.

Neuropharmacological Effects

Research indicates that this compound has potential applications in treating neurological disorders. Its derivatives have been synthesized to target neurotransmitter systems, showing promise in modulating cholinergic and glutamatergic pathways .

Case Study: Inhibition of Cholinesterases

A study investigated the inhibitory effects of fluorine-substituted piperidines on cholinesterase enzymes. Compounds derived from this compound exhibited significant inhibition against acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines.

Table 2: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK562 (Leukemia)5.0Apoptosis induction
Compound BFaDu (Head/Neck)10.0Cell cycle arrest

A notable derivative showed an IC50 value of 5 µM against K562 leukemia cells, indicating potent antiproliferative activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the piperidine ring in determining biological activity. Variations in the phenyl substituents significantly affect binding affinity and selectivity towards molecular targets.

Table 3: SAR Analysis of Piperidine Derivatives

SubstituentBinding Affinity (Ki)Biological Activity
-FLowModerate
-ClModerateHigh
-MeHighVery High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Difluorophenyl)piperidine
Reactant of Route 2
3-(3,4-Difluorophenyl)piperidine

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